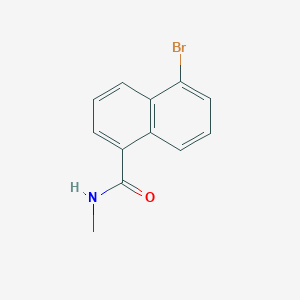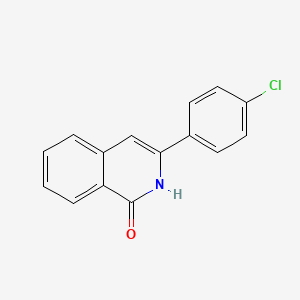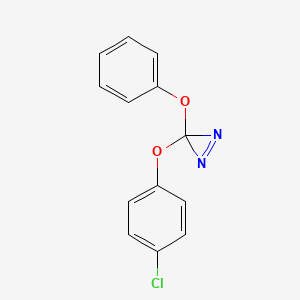
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is a diazirine compound characterized by the presence of both chlorophenoxy and phenoxy groups. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 4-chlorophenol, followed by its reaction with phenol and a diazirine precursor under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to a diaziridine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diaziridine derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Employed in the identification of binding sites on proteins and nucleic acids.
Medicine: Utilized in drug discovery to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of molecular interactions and binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of fatty acid amide hydrolase inhibitors.
Uniqueness
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows for photoaffinity labeling. This property is not shared by many other chlorophenoxy compounds, making it particularly valuable for studying molecular interactions.
Propriétés
Numéro CAS |
651306-56-8 |
|---|---|
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
DIWHVYMBLAPJED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
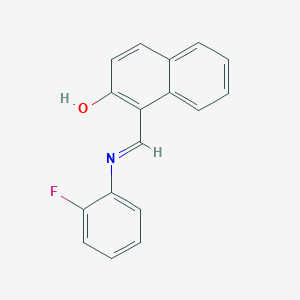
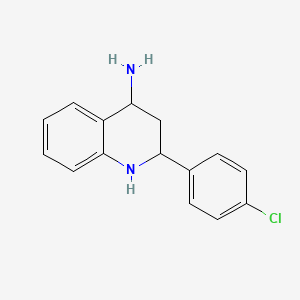
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
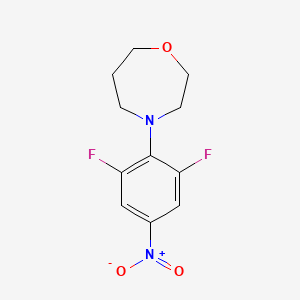
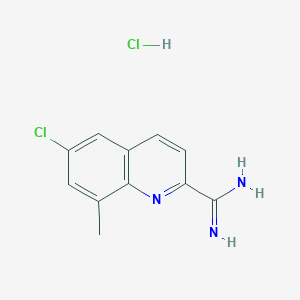
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
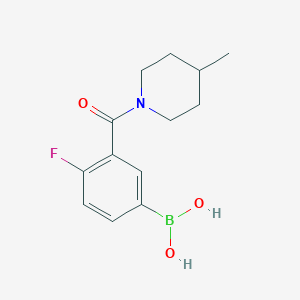


![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
